1-Cyclopropyl-1H-imidazol-4-amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-cyclopropylimidazol-4-amine hydrochloride . The name reflects three critical structural features:
- A cyclopropyl substituent attached to the nitrogen atom at position 1 of the imidazole ring.
- An amine group (-NH2) at position 4 of the heterocyclic core.
- A hydrochloride salt form, indicating protonation of the amine group with a chloride counterion.
The structural formula, represented by the SMILES notation C1CC1N2C=C(N=C2)N.Cl, delineates the connectivity of atoms (Figure 1). The imidazole ring (positions 1–5) is substituted at N1 by a cyclopropyl group (C1CC1) and at C4 by an amine. The hydrochloride component arises from the protonation of the primary amine, forming an ionic pair with chloride.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
1-cyclopropylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-6-3-9(4-8-6)5-1-2-5;/h3-5H,1-2,7H2;1H |
InChI Key |
HTPBZFDWIFJNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions with Cyclopropylamine
Multicomponent reactions (MCRs) offer a streamlined approach to construct heterocycles. For imidazole synthesis, cyclopropylamine can act as a building block.
Key Findings :
- Mechanism : Cyclopropylamine donates the 1-position substituent, while acetophenone supplies carbons for positions 2, 4, and 5. K₂S₂O₈ acts as an oxidant, and DMSO facilitates iodide ion generation.
- Limitations : Requires precise stoichiometry (acetophenone:amine:NH₄I = 2:0.5:1). Aromatic amines are less effective in this system.
Grignard reagents enable direct introduction of cyclopropyl groups to halogenated intermediates.
Key Findings :
- Challenges : Low-temperature control (-70°C to -80°C) is critical to prevent side reactions. Molar ratios (CeCl₃:cyclopropanecarbonitrile = 2:1–4:1) must be optimized.
- Application : This method is used for synthesizing cyclopropyl-containing ethylamines but requires adaptation for imidazole targets.
Oxidative Cyclization of Cyclopropyl-Containing Precursors
Oxidative cyclization is pivotal for forming the imidazole core.
| Reagents/Conditions | Steps | Yield | Source |
|---|---|---|---|
| 2-Chloro-3-nitroquinolin-4-amine, Fe/HCl, NH₃ | Nitro group reduction to amine, followed by cyclization with carboxylic acids. | 64% |
Key Findings :
- Adaptation : While this method targets quinoline derivatives, analogous steps (e.g., nitration, reduction) can be applied to imidazole precursors.
- Yield : Fe/HCl-mediated reduction achieves moderate yields but requires strict control of acidic conditions.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt involves protonation.
| Reagents/Conditions | Steps | Yield | Source |
|---|---|---|---|
| 1-Cyclopropyl-1H-imidazol-4-amine, HCl gas, EtOAc | Bubbling HCl gas into an ethyl acetate solution of the free base. | 87% |
Key Findings :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Multicomponent Reaction | One-pot, high yield (71%) | Requires DMSO, NH₄I | Moderate |
| Grignard Substitution | Direct cyclopropyl introduction | Low-temperature control required | Low |
| Oxidative Cyclization | Flexible for diverse substrates | Moderate yields (64%) | Moderate |
| Cross-Coupling | Precise functionalization | Limited precursor availability | Low |
| Nitration-Reduction | Established methodology | Requires H₂/Pd-C | High |
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazol-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Scientific Research Applications
1-Cyclopropyl-1H-imidazol-4-amine hydrochloride serves as a building block in chemistry for synthesizing complex molecules and studying reaction mechanisms. It is also utilized in biology for biochemical assays and as a probe for studying enzyme activities.
Pharmaceutical Development
This compound is used as a lead compound for drug discovery, targeting various biological pathways. Its structure allows for modifications to enhance efficacy and selectivity in drug design. Research suggests that this compound exhibits significant biological activity as a potential therapeutic agent.
Preliminary studies indicate that this compound may interact with biological targets such as enzymes or receptors involved in various pathways and possess antimicrobial properties. Imidazole derivatives, which share structural similarities with this compound, exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal activities. The effectiveness of this compound can be quantified using the Minimum Inhibitory Concentration (MIC) assay.
Interaction Studies
Interaction studies often focus on its binding affinity and activity against specific biological targets, employing techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating imidazole derivatives, including this compound. For example, one study synthesized various imidazole derivatives and evaluated their antibacterial properties against clinical strains of bacteria, with results indicating that certain derivatives exhibited significant antibacterial activity. Another research project explored the interaction of imidazole derivatives with specific enzymes involved in bacterial metabolism, suggesting that these compounds could effectively inhibit enzyme activity.
Table: Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride | Similar imidazole structure | Potentially different biological activity |
| 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole | Contains triazole ring | Unique electronic properties |
| 1H-Imidazole-5-carboxylic acid derivatives | Variations in substituents | Different reactivity profiles |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural Analog: (1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride
Key Features
Comparison with Target Compound
- Structural Differences : The target compound has an amine group directly at position 4, whereas this analog features a methylamine side chain at position 5. This positional variance may influence binding affinity in biological systems.
- Molecular Weight : The target compound likely has a lower molecular weight due to the absence of the methyl group in the side chain.
Functional Analog: 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one
Key Features
- Molecular Formula : C₄H₇N₃O .
- Molecular Weight : 113.12 g/mol .
- Substituents : Methyl group at position 1, ketone at position 4, and amine at position 2.
- Physical Properties : Melting point >300°C (decomposition), high water solubility, and poor solubility in organic solvents like acetone or chloroform .
Comparison with Target Compound
- Functional Groups : The target compound lacks the ketone group but shares the imidazole core. The amine group at position 4 in the target may confer different hydrogen-bonding capabilities compared to the ketone in this analog.
- Solubility : The hydrochloride salt form of the target compound is expected to enhance aqueous solubility, similar to the dihydrochloride analog in .
Key Features
- Molecular Formula: Not explicitly provided, but inferred as C₂₃H₂₀N₂O (based on structure in ).
- Functional Groups : Triphenylmethyl protecting group at position 1, aldehyde at position 4.
Comparison with Target Compound
- Role in Synthesis : This compound serves as a precursor for introducing amine groups at position 4 via reductive amination. The target compound’s amine group could be derived from such intermediates .
- Stability : The triphenylmethyl group improves stability during synthesis but adds steric bulk, which is absent in the target compound.
Data Table: Comparative Analysis
Research Implications
Biological Activity
1-Cyclopropyl-1H-imidazol-4-amine hydrochloride is a compound that has garnered interest in the pharmaceutical and biological research communities due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C6H9N3·HCl
- Molecular Weight : Approximately 159.62 g/mol
- Structure : The compound features a cyclopropyl group linked to an imidazole ring at the 1-position, with an amine functional group at the 4-position. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest potential interactions with:
- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The compound could modulate receptor activity, influencing various signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Bacillus subtilis | 0.8 |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Evaluation : A study conducted on a series of imidazole derivatives, including this compound, found that it exhibited potent antibacterial activity against resistant strains of bacteria. The research highlighted its potential as a lead compound for developing new antibiotics .
- Anticancer Potential : In another investigation, the compound was evaluated for its anticancer properties, particularly against solid tumors. It was shown to inhibit cell proliferation in cancer cell lines, suggesting its utility in cancer therapy .
- Inhibition of Viral Replication : Recent studies indicated that derivatives similar to this compound could inhibit viral replication in mammalian cells, showcasing its potential in antiviral drug development .
Q & A
Q. What are the recommended synthetic routes for 1-Cyclopropyl-1H-imidazol-4-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 1-methyl-1H-imidazole-4-sulfonyl chloride are synthesized by reacting 1-methylimidazole with chlorosulfonic acid under controlled temperatures and inert atmospheres to minimize side reactions . For this compound, a similar approach could involve introducing the cyclopropyl group via alkylation or coupling reactions. Optimization may include adjusting stoichiometry, solvent polarity, and reaction time. Statistical Design of Experiments (DoE) is recommended to systematically explore parameter interactions and reduce trial-and-error approaches .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- NMR Spectroscopy : To confirm the cyclopropyl group and imidazole ring structure via characteristic proton shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and imidazole protons at δ 7–8 ppm) .
- HPLC : For purity assessment, using reverse-phase columns with UV detection at ~254 nm, as demonstrated for structurally related imidazole derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ for C₇H₁₀ClN₃) and isotopic patterns .
Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?
Accelerated stability testing under controlled humidity (e.g., 40–75% RH), temperature (e.g., 25°C, 40°C), and light exposure can predict shelf life. Hydrochloride salts are typically hygroscopic, so storage in desiccators with inert gas (N₂/Ar) is advised. Monitor degradation via periodic HPLC analysis to detect impurities, referencing safety protocols for handling hygroscopic compounds .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis of this compound?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can identify low-energy transition states and intermediates. For example, ICReDD’s methodology integrates computational modeling with experimental validation to narrow down optimal reaction conditions (e.g., solvent selection, catalyst screening) . Machine learning models trained on analogous imidazole reactions (e.g., substitution at the 4-position) can further refine predictions .
Q. How can researchers address contradictions in spectroscopic or reactivity data during structural elucidation?
- Cross-Validation : Use complementary techniques (e.g., 2D NMR like HSQC or HMBC to resolve ambiguous coupling patterns) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and confirm mechanistic hypotheses, as shown in studies of imidazole derivatives .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in kinetic or thermodynamic data .
Q. What methodologies are recommended for studying the compound’s reactivity in novel catalytic or biological systems?
- Kinetic Profiling : Use stopped-flow spectroscopy or microcalorimetry to monitor rapid reactions (e.g., nucleophilic attacks on the imidazole ring) .
- Biological Assays : For pharmacological studies, employ cell-based assays (e.g., enzyme inhibition) with dose-response curves, ensuring proper controls for hydrochloride salt solubility and pH effects .
Methodological Notes
- Safety Protocols : Adhere to OSHA guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
- Data Reproducibility : Archive raw spectral data and reaction logs using electronic lab notebooks (ELNs) to ensure traceability .
- Ethical Reporting : Disclose computational model limitations (e.g., force field approximations) to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
